1-Phenyl-3-(2-pyridin-2-ylsulfanylethyl)thiourea
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Overview
Description
1-Phenyl-3-(2-pyridin-2-ylsulfanylethyl)thiourea is an organic compound with the molecular formula C12H11N3S It is a thiourea derivative, characterized by the presence of a phenyl group, a pyridinyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(2-pyridin-2-ylsulfanylethyl)thiourea typically involves the reaction of phenyl isothiocyanate with 2-aminopyridine in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
C6H5NCS+C5H4NNH2→C6H5NHC(S)NHC5H4N
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(2-pyridin-2-ylsulfanylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl and pyridinyl derivatives.
Scientific Research Applications
1-Phenyl-3-(2-pyridin-2-ylsulfanylethyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(2-pyridin-2-ylsulfanylethyl)thiourea involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or by interacting with key residues involved in catalysis. The compound’s thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(2-pyridyl)thiourea
- 1-Phenyl-3-(2-thiazolyl)thiourea
- 1-Phenyl-3-(2-pyrimidinyl)thiourea
Uniqueness
1-Phenyl-3-(2-pyridin-2-ylsulfanylethyl)thiourea is unique due to the presence of both phenyl and pyridinyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-phenyl-3-(2-pyridin-2-ylsulfanylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S2/c18-14(17-12-6-2-1-3-7-12)16-10-11-19-13-8-4-5-9-15-13/h1-9H,10-11H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUURYSDLVJLEPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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